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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cardiovascular outcomes associated
with Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors, with a specific focus on ertugliflozin
and its standing relative to other drugs in its class. The information is based on data from major
cardiovascular outcome trials (CVOTs) and subsequent meta-analyses, offering a valuable
resource for researchers and professionals in drug development.

Comparative Efficacy: A Tabular Summary of
Cardiovascular Outcomes

The following tables summarize the primary cardiovascular outcomes from the landmark
clinical trials for four major SGLT2 inhibitors: ertugliflozin (VERTIS CV), dapagliflozin
(DECLARE-TIMI 58), empagliflozin (EMPA-REG OUTCOME), and canagliflozin (CANVAS
Program).

Table 1: Comparison of Major Adverse Cardiovascular Events (MACE)
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. Primary MACE Hazard Ratio P-value for

Trial (Drug) N ) o
Endpoint (95% CiI) Superiority
CV death,

VERTIS CV <0.001 for non-

o 8,246 nonfatal Ml, or 0.97 (0.85-1.11) S

(Ertugliflozin) inferiority
nonfatal stroke

DECLARE-TIMI
CV death, M, or

58 17,160 _ _ 0.93(0.84-1.03)  0.17

o ischemic stroke

(Dapagliflozin)

EMPA-REG CV death,

OUTCOME 7,020 nonfatal Ml, or 0.86 (0.74-0.99) 0.04

(Empagliflozin) nonfatal stroke

CANVAS CV death,

Program 10,142 nonfatal Ml, or 0.86 (0.75-0.97) 0.02

(Canagliflozin) nonfatal stroke

MACE definitions varied slightly across trials.
Table 2: Comparison of Hospitalization for Heart Failure (HHF)
] . Hazard Ratio
Trial (Drug) N HHF Endpoint P-value
(95% CiI)
VERTIS CV _
o 8,246 First HHF 0.70 (0.54-0.90) 0.006

(Ertugliflozin)

DECLARE-TIMI

58 17,160 CV death or HHF  0.83 (0.73-0.95) 0.005

(Dapagliflozin)

EMPA-REG

OUTCOME 7,020 HHF 0.65 (0.50-0.85) <0.001

(Empagliflozin)

CANVAS

Program 10,142 HHF 0.67 (0.52-0.87) -

(Canagliflozin)
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Table 3: Comparison of Cardiovascular (CV) Death

] CV Death Hazard Ratio
Trial (Drug) N . P-value
Endpoint (95% CiI)
VERTIS CV
o 8,246 CV death 0.92 (0.77-1.11)
(Ertugliflozin)
DECLARE-TIMI
58 17,160 CV death
(Dapagliflozin)
EMPA-REG
OUTCOME 7,020 CV death 0.62 (0.49-0.77) <0.001
(Empagliflozin)
CANVAS
Program 10,142 CV death

(Canagliflozin)

Experimental Protocols of Key Cardiovascular
Outcome Trials

The methodologies of the pivotal CVOTs for SGLT2 inhibitors share common features but also
have distinct differences that are important for interpreting their results.

VERTIS CV (Evaluation of Ertugliflozin Efficacy and
Safety Cardiovascular Outcomes Trial)

» Objective: To assess the cardiovascular safety of ertugliflozin in patients with type 2 diabetes
(T2D) and established atherosclerotic cardiovascular disease (ASCVD).[1]

o Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group,
event-driven trial.[2]

o Participants: 8,246 patients with T2D and established ASCVD.[2][3]

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://www.acc.org/Latest-in-Cardiology/Clinical-Trials/2020/06/16/11/24/VERTIS
https://pubmed.ncbi.nlm.nih.gov/30290289/
https://pubmed.ncbi.nlm.nih.gov/30290289/
https://www.adameetingnews.org/vertis-cv-trial-results-support-use-of-sglt2-inhibitors-in-type-2-diabetes-patients/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607367?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

« Intervention: Patients were randomized 1:1:1 to receive ertugliflozin 5 mg, ertugliflozin 15
mg, or placebo once daily, in addition to standard of care.[3]

» Primary Endpoint: Time to the first occurrence of a major adverse cardiovascular event
(MACE), defined as a composite of cardiovascular death, nonfatal myocardial infarction (Ml),
or nonfatal stroke.[2][4]

 Statistical Analysis: The primary hypothesis was that ertugliflozin is non-inferior to placebo
for MACE.[4] A Cox proportional-hazards model was used to analyze the time-to-event data.

DECLARE-TIMI 58 (Dapagliflozin Effect on
CardiovascuLAR Events)

o Objective: To evaluate the effect of dapagliflozin on cardiovascular outcomes in a broad
population of patients with T2D with or without established ASCVD.[5]

» Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[5]

e Participants: 17,160 patients with T2D, including those with established ASCVD and those
with multiple risk factors for ASCVD.[6]

 Intervention: Patients were randomized to receive dapagliflozin 10 mg daily or placebo.

o Primary Endpoints: The trial had two co-primary efficacy endpoints: 1) MACE (a composite of
CV death, MI, or ischemic stroke) and 2) a composite of CV death or hospitalization for heart
failure.[6][7]

o Statistical Analysis: The trial was designed to test for both non-inferiority and superiority for
MACE and for superiority for the composite of CV death or HHF.[6][8]

EMPA-REG OUTCOME (Empagliflozin Cardiovascular
Outcome Event Trial in Type 2 Diabetes Mellitus
Patients)

¢ Objective: To evaluate the effect of empagliflozin on cardiovascular morbidity and mortality in
patients with T2D at high cardiovascular risk.
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Study Design: A randomized, double-blind, placebo-controlled, multicenter trial.
Participants: 7,020 patients with T2D and established cardiovascular disease.[9]

Intervention: Patients were randomized to receive empagliflozin 10 mg, empagliflozin 25 mg,
or placebo once daily.

Primary Endpoint: A composite of CV death, nonfatal MI, or nonfatal stroke (3-point MACE).
[10]

Statistical Analysis: The primary analysis was a non-inferiority comparison of the pooled
empagliflozin group versus the placebo group.[11] If non-inferiority was met, a test for
superiority was performed.[11]

CANVAS Program (Canagliflozin Cardiovascular
Assessment Study)

Objective: To assess the cardiovascular safety and efficacy of canagliflozin in patients with
T2D and high cardiovascular risk.[12]

Study Design: An integrated analysis of two trials, CANVAS and CANVAS-R (renal
outcomes).[13]

Participants: 10,142 patients with T2D and a history of or at high risk for cardiovascular
disease.[14]

Intervention: Patients were randomized to receive canagliflozin (100 mg or 300 mg) or
placebo daily.

Primary Endpoint: A composite of death from cardiovascular causes, nonfatal Ml, or nonfatal
stroke.[12]

Statistical Analysis: The primary analysis was a prespecified integrated analysis of data from
both the CANVAS and CANVAS-R trials.[15] A Cox proportional-hazards model was used to
assess the time to the first MACE event.
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Proposed Signaling Pathways and Experimental
Workflows

The cardiovascular benefits of SGLT2 inhibitors are believed to extend beyond their glucose-
lowering effects. Several signaling pathways and mechanisms have been proposed.

Proposed Cardioprotective Signhaling Pathways of
SGLT2 Inhibitors

SGLT2 inhibitors are thought to exert their cardiovascular benefits through a variety of
mechanisms, including hemodynamic, metabolic, and direct cardiac effects.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b607367#meta-analysis-of-
cardiovascular-outcomes-of-sglt2-inhibitors-including-ertugliflozin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/product/b607367#meta-analysis-of-cardiovascular-outcomes-of-sglt2-inhibitors-including-ertugliflozin
https://www.benchchem.com/product/b607367#meta-analysis-of-cardiovascular-outcomes-of-sglt2-inhibitors-including-ertugliflozin
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b607367?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607367?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

